1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine
Overview
Description
“1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine” is a compound that has been studied for its potential anticancer properties . It is a derivative of 1,2,4-triazole, which is a heterocyclic compound containing nitrogen atoms . The compound is part of a series of 1,2,4-triazole derivatives that have been synthesized and evaluated for their anticancer activity .
Synthesis Analysis
The synthesis of “1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine” involves the creation of 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
In the molecule of the title compound, the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72 (4)° . In the crystal structure, intermolecular C—H O and C—H N hydrogen bonds link the molecules .Chemical Reactions Analysis
The redox properties of this compound have been elucidated by solid-state electrochemical and spectroelectrochemical data . The compound is part of a new 3D coordination polymer .Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H9N3O . The triazole and phenyl rings in the molecule are nearly perpendicular to each other .Scientific Research Applications
Therapeutic Potential
Compounds containing the 1,2,4-triazole moiety, such as 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine, have been found to exhibit a broad range of biological properties. They show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Potential
Some derivatives of 1,2,4-triazole have shown good scavenging potential, indicating their potential use as antioxidants .
Industrial Applications
1,2,4-Triazole compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Anticancer Applications
Certain 1,2,4-triazole analogs, such as letrozole and anastrozole, have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women .
Antimicrobial Applications
Triazole nucleus is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Nanotube Production
1,2,4-Triazole compounds have found applications in the production of nanotubes .
Mechanism of Action
Target of Action
It is known that triazole compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
The compound has been incorporated into Mn(II)/Cu(II) based coordination frameworks, indicating its potential role in redox reactions . The compound’s redox properties were elucidated by solid state electrochemical and spectroelectrochemical data . This suggests that the compound may affect biochemical pathways related to redox reactions and electron transfer.
Result of Action
It is known that the compound has been successfully incorporated into mn(ii)/cu(ii) based coordination frameworks . This suggests that the compound may have potential applications in electrochromic and optical devices .
Action Environment
The action, efficacy, and stability of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine can be influenced by various environmental factors. For instance, the compound’s redox properties were studied using spectroelectrochemical methods , suggesting that its action could be influenced by the redox environment.
Safety and Hazards
Future Directions
The results of the studies indicate that 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further investigation and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
properties
IUPAC Name |
1-phenyl-2-(1,2,4-triazol-1-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-10(6-14-8-12-7-13-14)9-4-2-1-3-5-9/h1-5,7-8,10H,6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJDNCPFUPXEJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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